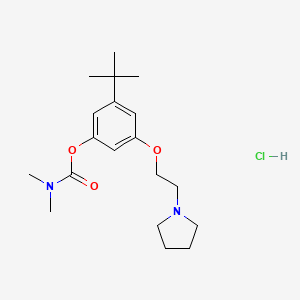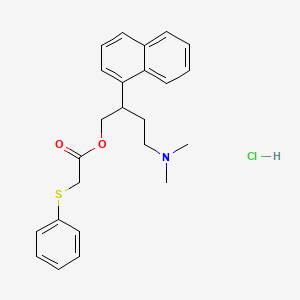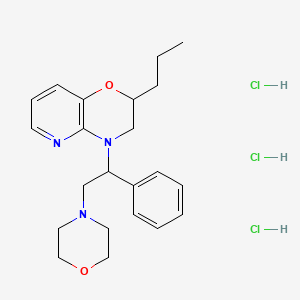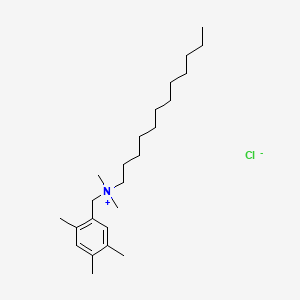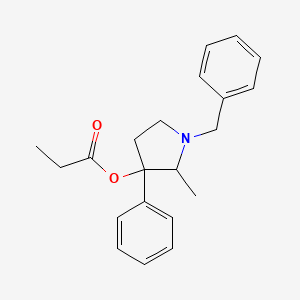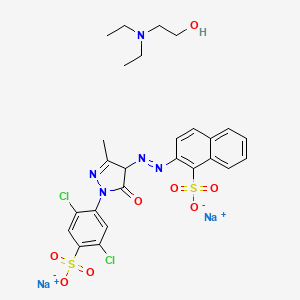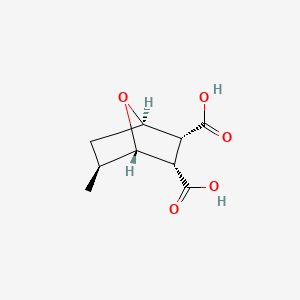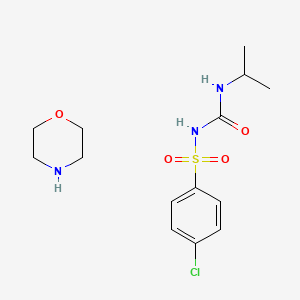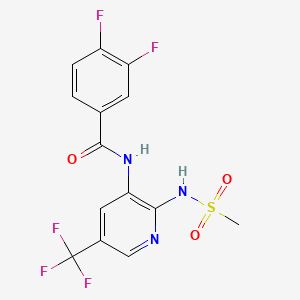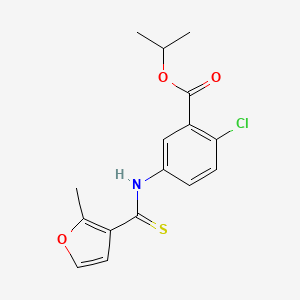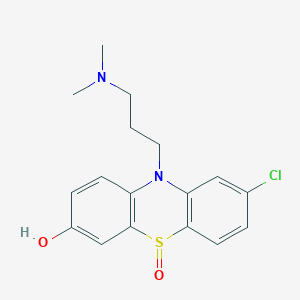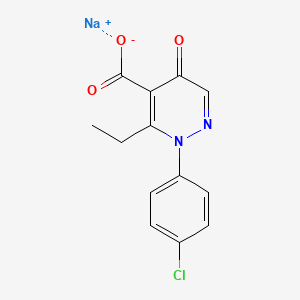
Clofencet-sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clofencet-sodium is a sodium salt derivative of clofencet, a pyridazinone compound. It is primarily used as a plant growth regulator, particularly in the agricultural industry to produce hybrid seeds by inducing male sterility in plants. This compound is known for its role in enhancing the vigor and resistance of crops, making it a valuable tool in modern agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clofencet-sodium involves several steps. The starting material, 2-(4-chlorophenyl)-3-ethyl-5-oxo-2,5-dihydro-4-pyridazinecarboxylic acid, is reacted with sodium hydroxide to form the sodium salt. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is then purified through crystallization or other separation techniques to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Clofencet-sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Clofencet-sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of hybrid seeds and as a growth regulator in agriculture .
Mechanism of Action
Clofencet-sodium exerts its effects by inhibiting the development of pollen in plants, thereby inducing male sterility. This mechanism involves the disruption of specific molecular pathways that regulate pollen formation and viability. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and proteins involved in pollen development .
Comparison with Similar Compounds
Clofencet-sodium is unique compared to other similar compounds due to its specific structure and mode of action. Similar compounds include:
Clofencet-potassium: Another salt form of clofencet used for similar applications.
Diclofenac-sodium: A nonsteroidal anti-inflammatory drug with a different mechanism of action.
Clofilium: A compound related to clofencet with applications in potassium channel research .
This compound stands out due to its specific use in agriculture and its unique ability to induce male sterility in plants, making it a valuable tool for hybrid seed production .
Properties
CAS No. |
82697-16-3 |
|---|---|
Molecular Formula |
C13H10ClN2NaO3 |
Molecular Weight |
300.67 g/mol |
IUPAC Name |
sodium;2-(4-chlorophenyl)-3-ethyl-5-oxopyridazine-4-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3.Na/c1-2-10-12(13(18)19)11(17)7-15-16(10)9-5-3-8(14)4-6-9;/h3-7H,2H2,1H3,(H,18,19);/q;+1/p-1 |
InChI Key |
HMXLBKDRYNCFTJ-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C(=O)C=NN1C2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



